molecular formula C13H25N3O B13951830 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one

2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one

Cat. No.: B13951830
M. Wt: 239.36 g/mol
InChI Key: WILXGZSMXMTFGN-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an azaspiro ring system, which is a bicyclic structure containing a nitrogen atom. The compound’s structure and functional groups make it a valuable molecule in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

    Introduction of Amino Groups: The introduction of amino groups can be achieved through reductive amination or nucleophilic substitution reactions. Common reagents used in these steps include sodium cyanoborohydride or lithium aluminum hydride for reduction and alkyl halides for substitution.

    Final Functionalization: The final step involves the introduction of the 3-methylbutan-1-one moiety through a condensation reaction with an appropriate aldehyde or ketone. This step may require the use of a base catalyst and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of oxo derivatives and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted amines, ethers, and thioethers.

Scientific Research Applications

2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting the central nervous system and antimicrobial agents.

    Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Biological Studies: The compound is used in studies investigating the structure-activity relationships of spirocyclic compounds and their interactions with biological targets.

    Industrial Applications: It is employed in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes, receptors, and ion channels, modulating their activity and leading to specific biological effects.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, cell proliferation, and apoptosis, depending on its specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This makes it a valuable compound for the development of novel therapeutics and advanced materials.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

2-amino-1-[2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl]-3-methylbutan-1-one

InChI

InChI=1S/C13H25N3O/c1-9(2)11(15)12(17)16-4-3-13(8-16)5-10(6-13)7-14/h9-11H,3-8,14-15H2,1-2H3

InChI Key

WILXGZSMXMTFGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC2(C1)CC(C2)CN)N

Origin of Product

United States

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